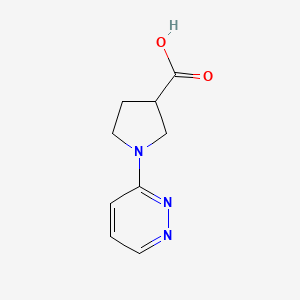

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyridazin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDEXQBTJRGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acid Core

A key step in preparing 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid is the synthesis of the pyrrolidine-3-carboxylic acid scaffold with defined stereochemistry. Organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. This involves the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization and reduction steps to yield pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee).

Reduction of Protected Pyrrolidine-3-carboxylic Acid Derivatives

Protected forms such as (S)-1-Boc-pyrrolidine-3-carboxylic acid are commonly used intermediates. Reduction of the carboxylic acid to the corresponding alcohol is performed using borane reagents such as 1.0 M BH3 in tetrahydrofuran at low temperature, followed by quenching with acid and extraction. This step yields tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in good yield and purity, which can be further functionalized.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | BH3 in THF, 0 °C to RT, 4 h | ~86 | Quenched with 1N HCl; extraction with EtOAc |

| Purification | Silica gel chromatography (Hexane/EtOAc 1:9) | 78 | Colorless oil product |

Enantioselective Hydrogenation

For pyrrolidine-3-carboxylic acid derivatives bearing aryl halogen substituents, enantioselective hydrogenation methods have been developed. These methods use chiral catalysts under moderate conditions to afford high yields and enantiomeric purity (>99.9% ee) without the need for extensive purification. The product can be isolated by adjusting pH to the isoelectric point and filtration.

Coupling of Pyrrolidine-3-carboxylic Acid with Pyridazinyl Moiety

Amide Bond Formation

The coupling of pyrrolidine-3-carboxylic acid derivatives with pyridazin-3-yl amines or related nucleophiles is typically achieved via amide bond formation. Carbodiimide-mediated coupling using reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxy-7-aza-benzotriazole (HOAt) and bases such as N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide (DMF) at room temperature is effective. This method yields the corresponding amide-linked pyrrolidine-pyridazinyl derivatives in good yields.

| Component | Amount (mmol) | Role |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | 19.5 | Acid component |

| 2-Amino-5-formylthiazole (analog) | 15.6 | Amine component |

| HOAt | 18.7 | Coupling additive |

| EDC·HCl | 18.7 | Coupling reagent |

| DIPEA | 21.8 | Base |

| Solvent | DMF (20 mL) | Reaction medium |

| Temperature | 20 °C | Reaction condition |

| Time | 3 h | Reaction duration |

Cyclization and Further Functionalization

Subsequent cyclization steps can be employed to form fused heterocyclic systems involving the pyridazine ring. For example, condensation of pyrrolidine carbothioamide derivatives with appropriate electrophiles under reflux with hydrazine hydrate in ethanol leads to thiazolo[4,5-d]pyridazinone frameworks. These reactions typically proceed with high yields and purity.

Alternative Routes and Considerations

- Preparation of pyridazin-3-yl intermediates often involves chlorination or bromination of pyridazinone derivatives, followed by nucleophilic substitution with pyrrolidine derivatives.

- Salt formation with pharmaceutically acceptable bases (e.g., sodium, potassium salts) is common to improve solubility and stability of the final compound.

- Purification methods include crystallization, extraction, and chromatography to achieve high purity and enantiomeric excess.

Summary Table of Key Preparation Steps

| Step | Method/Reaction Type | Reagents/Conditions | Yield/Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Pyrrolidine-3-carboxylic acid synthesis | Organocatalytic Michael addition | Nitroalkanes + 4-alkyl-4-oxo-2-enoates | High, 97% ee | Enantioselective |

| Reduction of protected acid | Borane reduction | BH3 in THF, 0 °C to RT, 4 h | ~86% | Produces hydroxymethyl derivative |

| Amide coupling | Carbodiimide-mediated coupling | EDC·HCl, HOAt, DIPEA, DMF, RT, 3 h | Good yield | Forms pyrrolidine-pyridazinyl amide |

| Cyclization to fused heterocycles | Condensation with hydrazine hydrate | Reflux in ethanol, 4 h | High | Forms thiazolo-pyridazinone rings |

| Enantioselective hydrogenation | Catalytic hydrogenation | Chiral catalyst, moderate conditions | >99.9% ee | High purity, no further purification |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Key Reactions:

-

Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form corresponding esters.

-

Amidation: Couples with amines (e.g., benzylamine, aniline) using carbodiimide-based coupling agents (e.g., EDCI, HATU) to yield amides .

Example Conditions and Yields:

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or oxidative decarboxylation under controlled conditions:

-

Thermal Decarboxylation: Heating at 150–200°C in inert solvents (e.g., DMSO) produces CO₂ and the corresponding pyrrolidine derivative.

-

Oxidative Decarboxylation: Reaction with Pb(OAc)₄ or Ag₂O generates radicals or alkenes, respectively.

Notable Observation:

Decarboxylation is pH-dependent, with higher rates observed in acidic media due to protonation of the carboxylate intermediate.

Substitution Reactions on the Pyridazine Ring

The pyridazine moiety participates in electrophilic and nucleophilic substitutions:

-

Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) occurs at the electron-deficient C-5 position of pyridazine.

-

Nucleophilic Substitution: Reactions with amines or thiols at C-4 under basic conditions (K₂CO₃, DMF).

Example:

| Substitution Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid | 62% |

Metal Coordination and Complexation

The pyridazine nitrogen and carboxylate oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Key Findings:

-

Cu(II) Complex: Exhibits a square-planar geometry with enhanced catalytic activity in oxidation reactions.

-

Fe(III) Complex: Shows paramagnetic behavior and potential as a MRI contrast agent.

Oxidation and Reduction of the Pyrrolidine Ring

-

Oxidation: Treatment with KMnO₄ or RuO₄ oxidizes the pyrrolidine ring to γ-lactam derivatives .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a pyrrolidine with retained stereochemistry .

Stereochemical Outcomes:

-

Asymmetric reduction using chiral catalysts (e.g., BINAP-Ru) yields enantiomerically pure products (>90% ee) .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones or azides, forming fused bicyclic systems.

Example Reaction:

| Reagents | Product | Yield |

|---|---|---|

| Phenylnitrile oxide, Δ | 1-(Pyridazin-3-yl)-4,5-dihydroisoxazole-pyrrolidine-3-carboxylic acid | 70% |

Scientific Research Applications

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid has been studied for its potential as a pharmacological agent. Its derivatives have shown promise in various biological activities, including:

- Antimalarial Activity : Research indicates that pyrrolidine derivatives exhibit significant antimalarial properties. For instance, compounds structurally related to pyrrolidine have been identified as effective against Plasmodium falciparum, with some showing low nanomolar EC50 values, indicating high potency against both drug-sensitive and resistant strains .

- GPBAR1 Agonists : The compound has been explored as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic and inflammatory diseases, including type 2 diabetes and obesity. Compounds designed based on the pyrrolidine scaffold have shown selective activation of GPBAR1, providing a potential pathway for treating metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is crucial for optimizing its pharmacological properties. Key findings include:

- Substituent Effects : Variations in substituents on the pyrrolidine ring significantly influence biological activity. For instance, modifications at the benzylic position have shown to affect potency against Plasmodium species, with specific substitutions enhancing antimalarial efficacy .

- Binding Affinity : Computational studies have elucidated the binding modes of pyrrolidine derivatives to GPBAR1, revealing critical interactions that can be exploited in drug design. This knowledge aids in the rational design of new compounds with improved selectivity and efficacy .

Case Studies

Several case studies highlight the applications of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid:

- Antimalarial Drug Development : A series of 4-aryl-N-benzylpyrrolidine derivatives were evaluated for their antimalarial activity. One lead compound demonstrated an EC50 value of 46 nM against drug-sensitive strains and was orally efficacious in mouse models, showcasing the potential for clinical development .

- Metabolic Disorder Treatment : Compounds derived from the pyrrolidine scaffold have been investigated for their ability to activate GPBAR1 selectively. These studies suggest a promising avenue for treating metabolic disorders while minimizing side effects associated with non-selective agonists .

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations :

- Pyridazine vs. This could improve binding to metal ions or polar enzyme pockets .

- Ring Size : Pyrrolidine’s five-membered ring offers conformational flexibility, whereas piperidine (6-membered) and azetidine (4-membered) alter steric and electronic properties. Azetidine’s smaller ring may restrict rotation, affecting pharmacophore alignment .

- Substituent Linkage : The direct pyridazine attachment in the target contrasts with methylene-linked pyridine (e.g., ), which increases hydrophobicity and may reduce metabolic stability .

Physicochemical Properties

Boiling Point, Density, and Solubility

While direct data for the target compound are unavailable, analogs provide trends:

- 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (): Boiling point 373.1°C, density 1.3 g/cm³ . Pyridazine’s higher polarity in the target may increase boiling point and reduce solubility in non-polar solvents.

- 1-Benzyl-pyrrolidine-3-carboxylic acid derivatives (): Benzyl groups elevate lipophilicity (logP), whereas the target’s pyridazine and carboxylic acid groups favor aqueous solubility .

Hydrogen Bonding and Polarity

- The target compound has 1 hydrogen bond donor (COOH) and 4 acceptors (2 from pyridazine, 1 from COOH, 1 from pyrrolidine N), similar to 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (1 donor, 4 acceptors) .

- Pyridazine’s electron-withdrawing nature may lower pKa of the carboxylic acid compared to pyridine analogs, enhancing ionization at physiological pH .

Biological Activity

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, influencing numerous physiological processes. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid can be represented as follows:

This compound features a pyridazine ring fused with a pyrrolidine moiety, which contributes to its biological activity. The carboxylic acid functional group is crucial for its interaction with biological targets.

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid exhibits several biochemical properties that contribute to its activity:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including carbonic anhydrases. Such interactions can modulate enzyme activity, influencing metabolic pathways and cellular functions.

- Cellular Effects : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, studies indicate that pyrrolidine derivatives can modify the mobility of protein loops, impacting the function of proteins such as estrogen receptors.

The molecular mechanisms underlying the activity of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involve several key interactions:

- Binding Affinity : The compound binds to specific biomolecules, leading to either enzyme inhibition or activation. For instance, it has been noted to inhibit carbonic anhydrase isoenzymes by occupying their active sites, thus affecting physiological processes such as respiration and ion transport.

- Signaling Pathways : The modulation of signaling pathways is another critical aspect. By influencing pathways involved in cell proliferation and apoptosis, this compound may exhibit potential anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Neuroprotective Effects

In addition to antimicrobial properties, this compound has shown promise in neuroprotection:

- Mechanism : It may protect against neurodegenerative diseases by inhibiting specific pathways involved in neuronal apoptosis and inflammation. This effect is particularly relevant in conditions such as epilepsy and other neurodegenerative disorders .

Case Studies

Several case studies have demonstrated the efficacy of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in various experimental settings:

- In Vivo Studies : Animal models have shown that lower doses of this compound can enhance enzyme activity beneficial for physiological functions, while higher doses may lead to adverse effects such as apoptosis induction.

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating conditions like epilepsy and bacterial infections. Preliminary results indicate a favorable safety profile with promising therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis often involves coupling pyridazine derivatives with pyrrolidine precursors. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen (e.g., methyl 1-Boc-3-pyrrolidinecarboxylate ) can prevent unwanted side reactions during functionalization. Post-synthesis deprotection yields the free carboxylic acid. Stereochemical integrity is verified via chiral HPLC or circular dichroism (CD) spectroscopy. The carboxylic acid group at the β-position of pyrrolidine is critical for directing stereoselectivity, as shown in analogous catalytic systems .

Q. How is the structure of 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid characterized experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the pyridazine-pyrrolidine linkage and confirms regiochemistry. X-ray crystallography provides absolute configuration, especially for chiral centers. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For example, CAS 1086374-86-8 corresponds to this compound, as noted in supplier catalogs .

Q. What role does the carboxylic acid group play in the reactivity of pyrrolidine derivatives?

- Methodological Answer : The β-carboxylic acid group enhances hydrogen-bonding interactions, critical for catalytic activity and stereocontrol. In enantioselective anti-Mannich reactions, analogous 3-pyrrolidinecarboxylic acids act as organocatalysts, where the acid group stabilizes transition states via proton transfer and directs anti-selectivity (up to 99:1 dr and >99% ee) . This functional group also improves solubility in polar solvents, facilitating reaction optimization.

Advanced Research Questions

Q. How does the pyridazine moiety influence catalytic performance compared to other heterocycles in asymmetric synthesis?

- Methodological Answer : Pyridazine’s electron-deficient nature alters substrate binding in catalytic cycles. For instance, replacing pyridine with pyridazine in organocatalysts can modulate Lewis acidity and π-π interactions. Computational studies (e.g., DFT calculations) compare charge distribution and transition-state energies. Experimental kinetic profiling (e.g., variable-temperature NMR) quantifies rate enhancements, as seen in related pyrrolidine-based systems .

Q. What computational strategies are used to model the reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) simulations map energy profiles for key steps like imine activation or C–C bond formation. Solvent effects are modeled using continuum solvation (e.g., SMD). For example, Houk-Whiteside parameters predict enantioselectivity trends in anti-Mannich reactions, corroborating experimental ee values . Molecular dynamics (MD) simulations further explore catalyst-substrate interactions in solution.

Q. How are stereochemical inconsistencies resolved during the synthesis of chiral pyrrolidine-pyridazine hybrids?

- Methodological Answer : Racemization risks arise during Boc deprotection or acidic workups. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.